5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS number
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS number
An In-Depth Technical Guide to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Application in Next-Generation Therapeutics
Introduction: The Emergence of a Pivotal Intermediate
In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and accessibility of key intermediates are paramount. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, identified by its CAS number 881674-56-2 , has emerged as a compound of significant interest and critical importance.[1][2][3][4] This heterocyclic aldehyde is not merely another building block; it is the cornerstone intermediate in the synthesis of Vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB).[5][6][7][8]
Vonoprazan has revolutionized the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and reflux esophagitis by offering more rapid and sustained acid suppression than traditional proton pump inhibitors (PPIs).[6][7][8] The unique structure of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde provides the essential scaffold upon which the final active pharmaceutical ingredient (API) is constructed. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis strategies, analytical validation, and pivotal role in pharmacology.
Physicochemical and Handling Properties
Accurate characterization is the foundation of reproducible science and scalable manufacturing. The key properties of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde are summarized below.
| Property | Value | Reference |
| CAS Number | 881674-56-2 | [1][2][5][9] |
| Molecular Formula | C₁₁H₈FNO | [2][5][10] |
| Molecular Weight | 189.19 g/mol | [2][5][9][10] |
| IUPAC Name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | [2] |
| Synonyms | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | [2][10] |
| Appearance | Light orange to yellow or green crystalline powder | [5] |
| Purity | ≥98%; pharmaceutical grades often exceed 99.0% | [1][7][9] |
| Storage | Store at ambient or controlled room temperature (10°C - 25°C) in a well-sealed container | [9][10] |
Synthetic Methodologies: A Tale of Two Strategies
The industrial production of a high-purity pharmaceutical intermediate like this requires a robust, scalable, and cost-effective synthetic route. The narrative of its synthesis has evolved from multi-step classical methods to more streamlined one-pot processes, reflecting a drive towards manufacturing efficiency.
Strategy 1: Multi-Step Synthesis via Suzuki Coupling
An established and widely documented route begins with pyrrole itself and builds the molecule sequentially. This method offers precise control at each stage but involves multiple isolations.
Workflow Overview:
-
N-H Protection: The pyrrole nitrogen is first protected, for instance, with a triisopropylsilyl (TIPS) group, to prevent side reactions in subsequent steps.[5][11]
-
Vilsmeier-Haack Formylation: The protected pyrrole is then formylated to introduce the aldehyde group at the 3-position.[5][11]
-
Bromination: A bromine atom is selectively introduced at the 5-position, typically using N-bromosuccinimide (NBS).[5][11]
-
Suzuki Coupling: The critical C-C bond is formed by a palladium-catalyzed Suzuki coupling reaction between the brominated pyrrole intermediate and 2-fluorophenylboronic acid.[1][5][7][11]
-
Deprotection & Purification: The protecting group is removed, and the final product is rigorously purified, often via recrystallization from a solvent like toluene, to achieve the required pharmaceutical-grade purity.[5][11]
Strategy 2: Efficient One-Pot Industrial Synthesis
To overcome the challenges of a multi-step process, recent innovations focus on a "one-pot" method, which is highly advantageous for industrial production.[12] This approach significantly reduces waste, cost, and processing time.[12]
Workflow Overview: This method starts with 2-(2-fluorobenzoyl)malononitrile. The entire sequence is performed in a single reactor without isolating intermediates. It involves a series of reduction and cyclization reactions catalyzed by a metal catalyst (e.g., Raney Nickel or Palladium) under a hydrogen atmosphere.[5][12] This advanced route avoids the separation of multiple intermediates, streamlining the path to the final product.[12]
Synthesis Challenges and Controls: A primary challenge in either route is controlling the formation of impurities. Defluorination, where the fluorine atom is lost from the phenyl ring, is a known side reaction that must be minimized through careful optimization of catalysts and reaction conditions.[1]
Analytical Characterization and Quality Control
For its use as a pharmaceutical intermediate, the identity, purity, and impurity profile of each batch must be rigorously verified.[1]
| Analytical Method | Purpose |
| HPLC | To determine purity (assay) and quantify known and unknown impurities.[1] |
| GC | To measure levels of residual solvents from the synthesis and purification steps.[1] |
| ¹H and ¹³C NMR | To confirm the chemical structure and ensure the absence of structural isomers.[1][13] |
| Mass Spectrometry (MS) | To verify the molecular weight of the compound.[1] |
| FTIR Spectroscopy | To confirm the presence of key functional groups (N-H, C=O, aromatic C-H).[13] |
Pivotal Application: The Gateway to Vonoprazan
The principal and most critical application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is its role as the direct precursor to Vonoprazan.[6][7][10][14] The transformation involves two key synthetic steps following the creation of our title compound.
-
Sulfonylation: The pyrrole nitrogen is reacted with pyridin-3-ylsulfonyl chloride. This step attaches the second key pharmacophore to the pyrrole ring.[14]
-
Reductive Amination: The aldehyde group is then converted to the final methylamine side chain.
-
Salt Formation: The resulting base is reacted with fumaric acid to produce the stable and marketable Vonoprazan Fumarate salt.[14]
This synthetic sequence underscores why the purity of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is non-negotiable; any impurities can lead to significant downstream issues, impacting the yield and safety profile of the final drug.
Mechanism of Action of Vonoprazan
The final drug, Vonoprazan, functions by competitively inhibiting the H⁺,K⁺-ATPase enzyme (the proton pump) in gastric parietal cells.[5] Unlike traditional PPIs, which require an acidic environment for activation and bind irreversibly, Vonoprazan binds reversibly and ionically to the potassium-binding site, effectively blocking proton secretion and gastric acid production.
Safety and Handling
As a chemical intermediate, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde requires careful handling in a laboratory or manufacturing setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9]
-
Signal Word: Warning.[9]
-
Recommendations: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion and Future Outlook
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a testament to the enabling power of chemical synthesis in modern medicine. Its development and optimization have been crucial to the successful commercialization of Vonoprazan, a drug that has improved the quality of life for millions. While its primary role is firmly established, the broader pyrrole scaffold continues to be a source of inspiration for medicinal chemists. The pyrrole ring is a "privileged structure" found in numerous natural products and therapeutic agents, explored for anticancer, antimicrobial, and anti-inflammatory activities.[15][16][17][18] Continued research into the synthesis and derivatization of functionalized pyrroles like this one will undoubtedly fuel the discovery of future therapeutics.
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